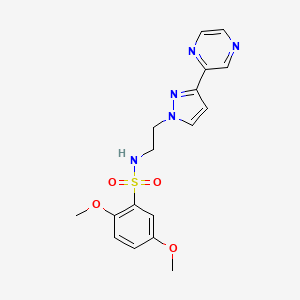

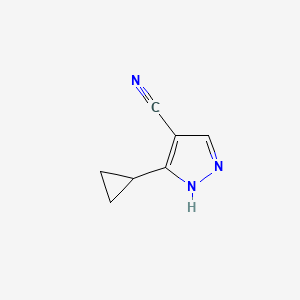

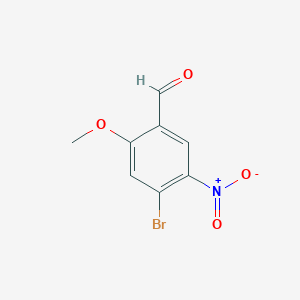

5-cyclopropyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1H-pyrazole-4-carbonitrile, also known as 5-CPP-4-CN, is an organic compound that has recently gained attention in the scientific community due to its unique properties. It is a heterocyclic compound with a five-membered ring structure, which makes it an interesting subject for research. 5-CPP-4-CN has been found to have a wide range of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are synthesized using 5-cyclopropyl-1H-pyrazole-4-carbonitrile as a starting material . These derivatives have diverse biological applications, including antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and anti-inflammatory activities .

Anticancer Activity

Some pyrazole derivatives synthesized from 5-cyclopropyl-1H-pyrazole-4-carbonitrile show potential anticancer activities . They have shown significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumors .

Antibacterial Activity

The pyrazole derivatives also exhibit antibacterial activities . They have been used in docking analysis against the common antibacterial target, 1D7U (2,2-dialkylglycine decarboxylase) .

Use in Multicomponent Reactions

5-cyclopropyl-1H-pyrazole-4-carbonitrile is used in multicomponent reactions (MCRs) to synthesize new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which hold an important place in medicinal chemistry, can be synthesized using 5-cyclopropyl-1H-pyrazole-4-carbonitrile . These compounds show potent biological activity and can take part in different types of cross-coupling reactions .

Use in Green Chemistry

5-cyclopropyl-1H-pyrazole-4-carbonitrile is used in environmentally benign procedures for the synthesis of pyrazole and its derivatives . The synthetic approach could effectively produce pyrazole products with high yields in the absence of base and solvent and in short reaction time, making it a green and sustainable process .

Use in Catalyst Synthesis

5-cyclopropyl-1H-pyrazole-4-carbonitrile is used in the synthesis of catalysts . For example, 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride {[4CSPy] ZnCl3} was synthesized and used as a catalyst for the synthesis of some 5-amino-1H-pyrazole-4-carbonitrile derivatives .

Use in Polymer and Supramolecular Chemistry

Heterocyclic compounds synthesized from 5-cyclopropyl-1H-pyrazole-4-carbonitrile are used in polymer and supramolecular chemistry . Some of these compounds have properties of liquid crystal .

properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWNYKMOMGTBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-1H-pyrazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[6,7-dihydro-5H-1-benzothiophene-4,2'-oxirane]](/img/structure/B2728696.png)

![[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2728698.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728701.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2728704.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2728707.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2728712.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728714.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2728715.png)

![N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728718.png)